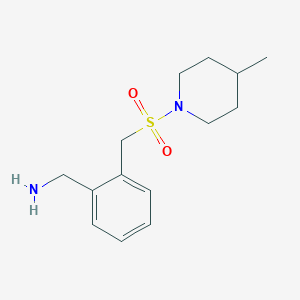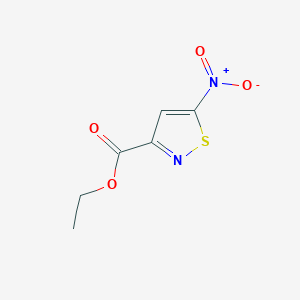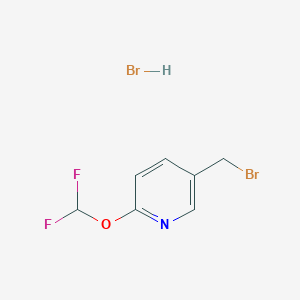
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group, bromine, and two fluorine atoms attached to a benzonitrile core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzonitrile core, which is then functionalized with bromine and fluorine atoms.
Chiral Aminoethyl Group Introduction:
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral aminoethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-4-(1-Aminoethyl)phenol
- (S)-4-(1-Aminoethyl)benzoic acid
Uniqueness
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The specific arrangement of these atoms on the benzonitrile core, along with the chiral aminoethyl group, makes this compound particularly valuable for applications requiring high specificity and selectivity.
Propriétés
Formule moléculaire |
C9H8BrClF2N2 |
|---|---|
Poids moléculaire |
297.53 g/mol |
Nom IUPAC |
3-[(1S)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m0./s1 |
Clé InChI |
VQTNWBNSCQWISA-WCCKRBBISA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
SMILES canonique |
CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)






![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)

![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)


